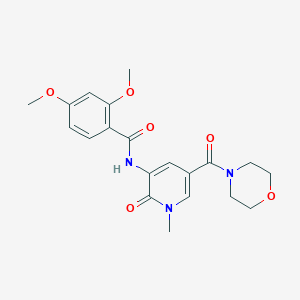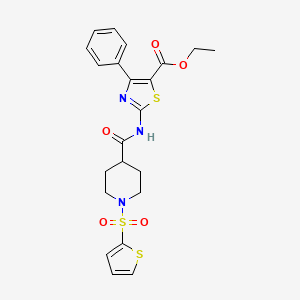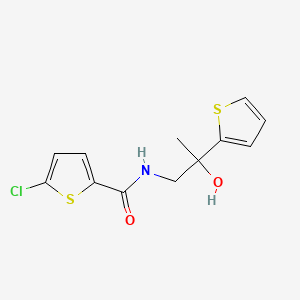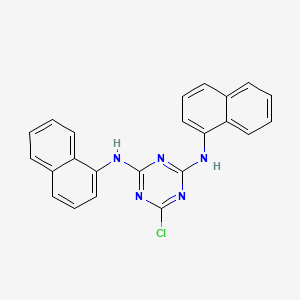![molecular formula C13H21N7O2 B2712628 N-(3-ethoxypropyl)-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine CAS No. 1351613-37-0](/img/structure/B2712628.png)
N-(3-ethoxypropyl)-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the class of triazolopyrimidines, which are heterocyclic compounds containing a triazole ring fused with a pyrimidine ring . Triazolopyrimidines have been studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Synthesis Analysis
While the specific synthesis of this compound is not available, triazolopyrimidines can generally be synthesized via reactions involving hydrazonoyl halides and other reagents . The exact method would depend on the specific substituents on the triazolopyrimidine ring.Chemical Reactions Analysis
Triazolopyrimidines can undergo various chemical reactions depending on their substituents and reaction conditions. They can participate in reactions such as cyclization, condensation, and others .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
N-(3-ethoxypropyl)-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine and its derivatives have been explored in the synthesis of various triazole compounds. Bektaş et al. (2007) demonstrated the synthesis of similar triazole derivatives and their potential antimicrobial activities against various microorganisms (Bektaş et al., 2007).
Method for Synthesis
Gazizov et al. (2019) discussed a method for synthesizing azolo[1,5-a]pyrimidin-7-amines, which is relevant to the structure of this compound. Their study highlights the condensation reactions involving aminoazoles, which is a crucial step in the synthesis of such compounds (Gazizov et al., 2019).
Antihypertensive Agents
Research by Bayomi et al. (1999) involved synthesizing a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, which bear a resemblance to the chemical structure . These compounds were tested for their antihypertensive activity, indicating the potential therapeutic applications of similar compounds (Bayomi et al., 1999).
Antitumor and Antimicrobial Activities
The work by Riyadh (2011) on N-arylpyrazole-containing enaminones, which involved reactions with heterocyclic amines to yield compounds like [1,2,4]triazolo[4,3-a]pyrimidines, sheds light on the potential of similar compounds in antitumor and antimicrobial applications (Riyadh, 2011).
Antimicrobial Activity of Triazolo[1,5-a]Pyrimidine Derivatives
Prajapati et al. (2014) synthesized a series of triazolo[1,5-a]pyrimidine derivatives from morpholinone amine, highlighting their antimicrobial activity. This study indicates the effectiveness of such compounds against various microbial strains, suggesting the relevance of similar triazolo[1,5-a]pyrimidines in antimicrobial research (Prajapati et al., 2014).
Synthesis in Supercritical Carbon Dioxide
Baklykov et al. (2019) discussed the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, a compound related to this compound, in supercritical carbon dioxide. This method represents an innovative approach to synthesizing triazolo-pyrimidines, potentially offering a more environmentally friendly and efficient synthesis route (Baklykov et al., 2019).
Mecanismo De Acción
Target of Action
The primary target of N-(3-ethoxypropyl)-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 plays a crucial role in cell cycle regulation, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell growth .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle regulatory pathway . This disruption can lead to the arrest of the cell cycle, preventing the cells from entering the S phase and thus inhibiting DNA replication .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of this compound’s action is the significant inhibition of cell growth . This is achieved through the induction of cell cycle arrest, which prevents the cells from proliferating .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The biochemical properties of N-(3-ethoxypropyl)-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine are largely determined by its interactions with various biomolecules. It has been found to inhibit CDK2, a key enzyme involved in cell cycle regulation . This interaction is likely due to the compound’s ability to bind to the active site of the enzyme, thereby preventing its normal function .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. Most notably, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45-97 nM and 6-99 nM, respectively . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, it has been found to inhibit CDK2, which could lead to alterations in cell cycle progression and the induction of apoptosis within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. While specific data on this compound’s stability, degradation, and long-term effects on cellular function are limited, it is known that most of the compounds in this class showed good inhibitory effect with an IC50 values ranging 0.057 ± 0.003–3.646 ± 0.203 μM .
Propiedades
IUPAC Name |
N-(3-ethoxypropyl)-7-morpholin-4-yl-2H-triazolo[4,5-d]pyrimidin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N7O2/c1-2-21-7-3-4-14-13-15-11-10(17-19-18-11)12(16-13)20-5-8-22-9-6-20/h2-9H2,1H3,(H2,14,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVBZWLHWCQLPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC2=NNN=C2C(=N1)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-Chloro-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2712548.png)


![(2E)-2-[(E)-1-methyl-1H-pyrrole-2-carbonyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2712555.png)
![4-{1-[(3,4-Dichlorophenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one](/img/structure/B2712556.png)
![7-(2-ethyl-1H-imidazol-1-yl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2712557.png)



![2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-fluorophenyl)-4-oxobutanoic acid](/img/structure/B2712563.png)

![N-[3-[(2-Chloroacetyl)amino]phenyl]furan-3-carboxamide](/img/structure/B2712566.png)

